

# An In-depth Technical Guide to 3-Methyladipic Acid (CAS 3058-01-3)

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## Compound of Interest

Compound Name: 3-Methyladipic acid

Cat. No.: B1216137

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## Abstract

This technical guide provides a comprehensive overview of **3-Methyladipic acid** (CAS 3058-01-3), a dicarboxylic acid of significant interest in the study of inborn errors of metabolism. The document details its chemical and physical properties, metabolic significance, and its role as a key biomarker for specific genetic disorders. Detailed experimental protocols for its synthesis and quantification in biological matrices are provided, alongside visual representations of the metabolic pathways in which it is involved. This guide is intended to serve as a foundational resource for researchers engaged in metabolomics, clinical diagnostics, and drug development related to metabolic diseases.

## Chemical and Physical Properties

**3-Methyladipic acid**, also known as 3-methylhexanedioic acid, is a methyl-branched dicarboxylic acid.<sup>[1]</sup> Its structure is fundamentally adipic acid with a methyl group at the C-3 position.<sup>[1]</sup> This substitution introduces a chiral center, though it is often handled as a racemic mixture.<sup>[2]</sup> It is a white, crystalline solid at room temperature and is soluble in water.<sup>[2][3]</sup>

Property	Value	Reference(s)
CAS Number	3058-01-3	[1][4]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>4</sub>	[1][5]
Molecular Weight	160.17 g/mol	[1][4][5]
IUPAC Name	3-methylhexanedioic acid	[1]
Synonyms	(+)-3-Methyladipic acid, 3-Methylhexanedioic acid, β-Methyladipic acid	[1][2]
Appearance	White fine crystalline powder	[3][6]
Melting Point	100-102 °C	[3][4]
Boiling Point	230 °C at 30 mmHg	[3][4]
Solubility	Soluble in water, ethanol, acetone, DMF, DMSO	[2][7]
InChI Key	SYEOWUNSTUDKGM-UHFFFAOYSA-N	[1][4]
SMILES	CC(CCC(=O)O)CC(=O)O	[4]

## Metabolic Significance

**3-Methyladipic acid** is not a central metabolite in major energy pathways but serves as a crucial indicator of dysfunction in specific catabolic routes, primarily the degradation of the amino acid leucine and the branched-chain fatty acid, phytanic acid.

## Role in Leucine Catabolism

**3-Methyladipic acid** can be a minor downstream metabolite in the leucine degradation pathway, particularly when there is a metabolic block. The key enzyme in this pathway is 3-methylcrotonyl-CoA carboxylase (3-MCC). A deficiency in this enzyme leads to the accumulation of upstream metabolites like 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.[8][9][10]

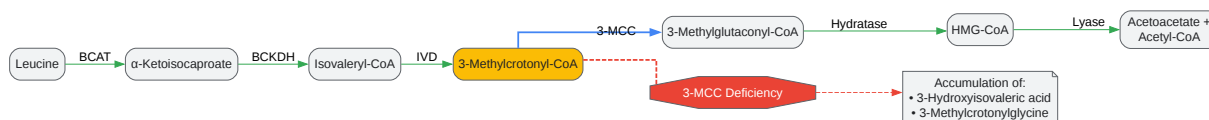
## Role in Phytanic Acid Oxidation

The most significant role of **3-Methyladipic acid** is as the terminal metabolite of the omega ( $\omega$ )-oxidation pathway for phytanic acid.[3][11][12] Phytanic acid is a branched-chain fatty acid that cannot be degraded by the standard beta-oxidation pathway due to its methyl group at the  $\beta$ -position.[13] The primary route for its catabolism is alpha-oxidation in the peroxisomes.

In individuals with Adult Refsum Disease (ARD), the alpha-oxidation pathway is defective due to a deficiency in the enzyme phytanoyl-CoA hydroxylase.[7][12][13] This forces the metabolism of phytanic acid through the alternative  $\omega$ -oxidation pathway, which typically plays a minor role.[12][13] This pathway results in the formation and subsequent urinary excretion of dicarboxylic acids, with **3-Methyladipic acid** being a key product.[11][12][13]

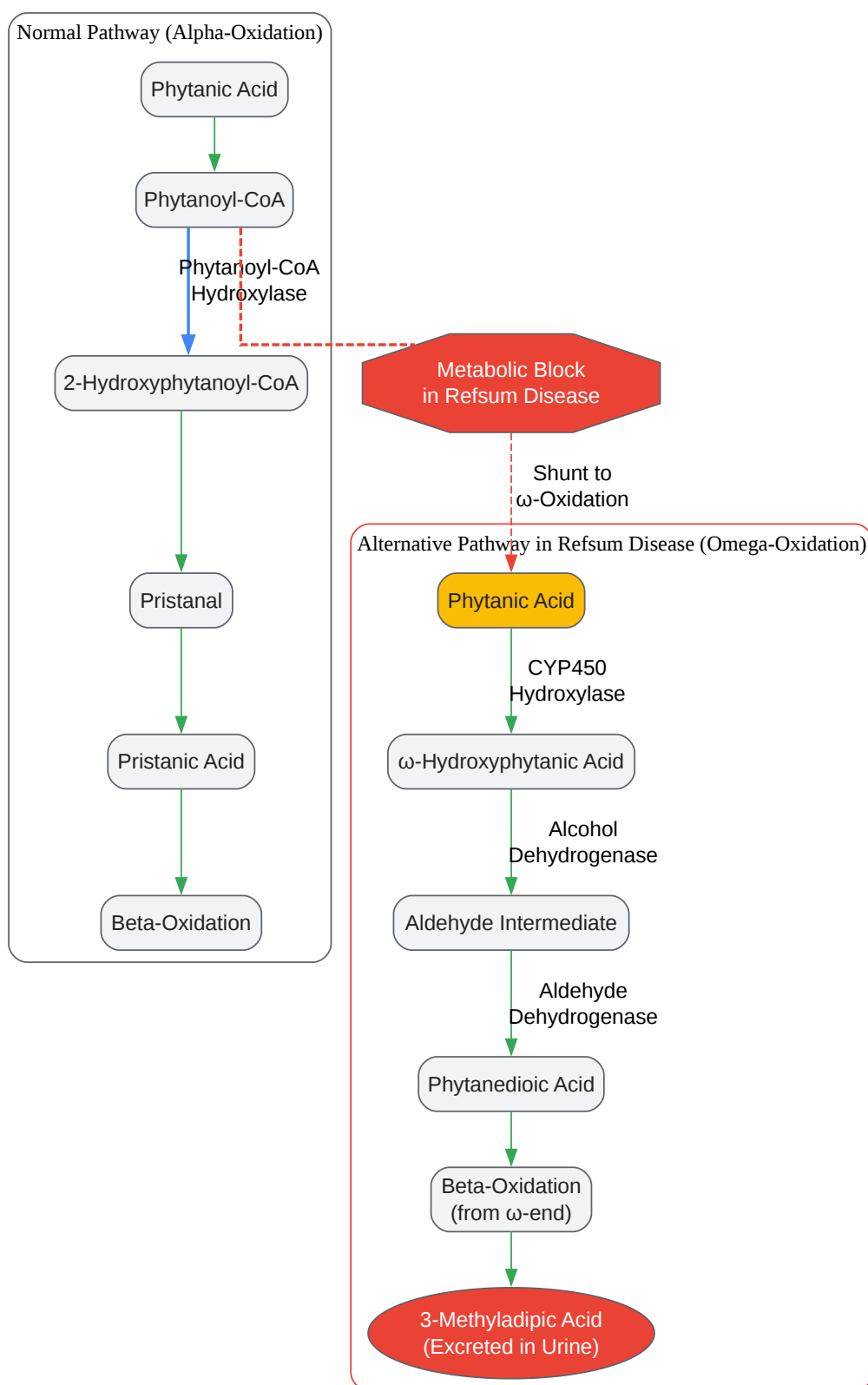
## Signaling Pathways and Metabolic Maps

The following diagrams illustrate the metabolic context of **3-Methyladipic acid**.



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Leucine catabolism and the impact of 3-MCC deficiency.



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Phytanic acid oxidation pathways.

## 3-Methyladipic Acid as a Biomarker

Elevated urinary excretion of **3-Methyladipic acid** is a hallmark of specific metabolic disorders.

## 3-Methylcrotonyl-CoA Carboxylase (3-MCC) Deficiency

3-MCC deficiency is an autosomal recessive disorder of leucine metabolism.<sup>[9][10]</sup> While the primary diagnostic markers are elevated 3-hydroxyisovaleric acid and 3-methylcrotonylglycine, analysis of the complete organic acid profile, which can include **3-Methyladipic acid**, is crucial for differential diagnosis.<sup>[8][10][14]</sup>

## Adult Refsum Disease (ARD)

In ARD, the measurement of urinary **3-Methyladipic acid** provides a direct assessment of the activity of the alternative  $\omega$ -oxidation pathway.<sup>[13]</sup> Its excretion correlates with plasma phytanic acid levels and can be used to monitor the metabolic state of patients, especially in response to dietary restrictions of phytanic acid.<sup>[13]</sup>

## Quantitative Levels in Pathological vs. Normal States

The concentration of **3-Methyladipic acid** in urine is significantly different between healthy individuals and those with relevant metabolic disorders.

Condition	Analyte	Matrix	Concentration Range (mmol/mol creatinine)	Reference(s)
Healthy Pediatric Population	3-Methyladipic Acid	Urine	Typically < 20 (Varies with age)	[15]
Adult Refsum Disease (ARD)	3-Methyladipic Acid	Urine	Significantly elevated, correlates with plasma phytanic acid levels. Excretion can represent 20.4 to 57.4 $\mu\text{mol/day}$ of metabolized phytanic acid.	[13]
3-MCC Deficiency	3-Methyladipic Acid	Urine	May be elevated as part of a complex organic aciduria profile.	[8][10]

Note: Reference ranges can vary significantly between laboratories and populations. The values presented are for illustrative purposes.

## Experimental Protocols

### Protocol 1: Quantitative Analysis of 3-Methyladipic Acid in Urine by GC-MS

This protocol is a representative method for the quantitative analysis of urinary organic acids, including **3-Methyladipic acid**, based on established laboratory procedures.[1][4][6][7][11]

Objective: To extract, derivatize, and quantify **3-Methyladipic acid** from a human urine sample using gas chromatography-mass spectrometry (GC-MS).

## Materials:

- Urine sample (stored at -20°C)
- Internal Standard (IS): e.g., Heptadecanoic acid or a stable isotope-labeled **3-Methyladipic acid**
- 5M HCl
- Sodium chloride (solid)
- Ethyl acetate (anhydrous)
- Diethyl ether (anhydrous)
- Sodium sulfate (anhydrous)
- Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
- Pyridine (anhydrous)
- Nitrogen gas, high purity
- Glass centrifuge tubes (15 mL), GC vials with inserts

## Experimental Workflow:

Workflow for urinary organic acid analysis by GC-MS.

## Procedure:

- Sample Preparation: Thaw the frozen urine sample to room temperature and vortex to ensure homogeneity. Centrifuge at 2000 x g for 5 minutes to pellet any particulate matter.
- Normalization: Transfer a volume of the urine supernatant equivalent to a set amount of creatinine (e.g., 0.5 µmol) into a 15 mL glass centrifuge tube. Add deionized water to bring the total volume to 1.5 mL. Add a known amount of the internal standard.

- Acidification and Saturation: Add 6 drops of 5M HCl to acidify the sample to a pH < 2 (verify with pH paper). Add solid sodium chloride until the solution is saturated to facilitate the extraction.[\[1\]](#)
- Liquid-Liquid Extraction:
  - Add 3 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes.
  - Centrifuge at 2000 x g for 5 minutes to separate the phases.
  - Carefully transfer the upper organic layer to a clean glass tube.
  - Repeat the extraction on the remaining aqueous layer with a second 3 mL aliquot of ethyl acetate (or diethyl ether) and combine the organic extracts.[\[6\]](#)
- Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.
- Evaporation: Decant the dried extract into a new tube and evaporate to complete dryness under a gentle stream of nitrogen gas at 35-40°C.[\[6\]](#)[\[11\]](#)
- Derivatization:
  - To the dried residue, add 75 µL of BSTFA (+1% TMCS) and 20 µL of anhydrous pyridine.[\[1\]](#)[\[6\]](#)
  - Cap the tube tightly and heat at 75°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[\[6\]](#)
  - Cool the sample to room temperature.
- GC-MS Analysis:
  - Transfer the derivatized sample to a GC vial with an insert.
  - Inject 1 µL of the sample into the GC-MS system.
  - GC Conditions (Typical):



- Column: 30 m x 0.25 mm ID x 0.25  $\mu$ m film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 280°C.
- Oven Program: Initial temperature of 80°C, hold for 5 min, then ramp at 8°C/min to 280°C, and hold for 10 min.[6]
- MS Conditions (Typical):
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Scan Range: m/z 50-600.
  - Source Temperature: 230°C.
  - Transfer Line Temperature: 280°C.
- Quantification: Identify the **3-Methyladipic acid**-TMS derivative peak based on its retention time and mass spectrum. Quantify the analyte by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

## Protocol 2: Synthesis of 3-Methyladipic Acid (Historical Method)

The synthesis of  $\beta$ -methyladipic acid was described by Arthur I. Vogel in 1931.[16] This protocol is a summary of the principles of that synthesis, which involves the condensation of ethyl acetoacetate with ethyl  $\beta$ -bromopropionate followed by hydrolysis and decarboxylation.

Objective: To synthesize **3-Methyladipic acid**.

Reactants:

- Ethyl acetoacetate
- Sodium ethoxide

- Ethyl  $\beta$ -bromopropionate
- Potassium hydroxide
- Hydrochloric acid

#### Procedure Outline:

- **Condensation:** Ethyl acetoacetate is reacted with sodium ethoxide in ethanol to form the sodium salt. This is followed by condensation with ethyl  $\beta$ -bromopropionate.
- **Hydrolysis and Decarboxylation:** The resulting diester is then subjected to ketonic hydrolysis using a potassium hydroxide solution. This step hydrolyzes the ester groups and induces decarboxylation of the acetoacetic ester moiety.
- **Acidification and Isolation:** The reaction mixture is acidified with hydrochloric acid, leading to the precipitation of **3-Methyladipic acid**, which can then be isolated and purified by recrystallization.

Note: This is a summary of a historical method. Researchers should consult the original publication and modern organic synthesis literature for detailed, safe, and optimized procedures.[16]

## Conclusion

**3-Methyladipic acid** is a metabolically significant molecule whose presence and concentration in biological fluids, particularly urine, serve as a critical diagnostic and monitoring biomarker for Adult Refsum Disease and can be informative in the assessment of 3-MCC deficiency. The analytical methods for its quantification are well-established, relying on robust techniques like GC-MS. A thorough understanding of its metabolic origins and the methods for its detection is essential for researchers and clinicians working on the diagnosis and treatment of these rare but serious inborn errors of metabolism. This guide provides the core technical information required to support such endeavors.

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